2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
QUYJUFWTTOQQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2C1=NC=C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
Method A: Reaction of 2-Aminopyridine with α-Haloketones
- Starting materials: 2-Aminopyridine and α-haloketones (e.g., chloroacetone).
- Procedure:
- Mix 2-aminopyridine with the α-haloketone in ethanol or aqueous ethanol.
- Add a base such as potassium carbonate.
- Reflux the mixture for several hours (~6-8 hours).
- Isolate the cyclized product, 2-methylimidazo[1,2-a]pyridine, via filtration and recrystallization.
Research findings:
This method aligns with the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazides and derivatives, as described in multiple studies, where cyclization occurs under reflux conditions with good yields (~80%).
Cyclization via Condensation of Hydrazides
- Starting materials: 2-Aminopyridine derivatives and hydrazides.
- Procedure:
- React 2-aminopyridine with phenacyl hydrazides under reflux in ethanol.
- Recrystallize the resulting imidazo[1,2-a]pyridine derivatives.
Research findings:
This approach is used to synthesize various substituted imidazo[1,2-a]pyridines, with yields ranging from 58% to 94%, depending on substituents and reaction conditions.
Functionalization at the 3-Position with Acetic Acid
Halogenation at the 3-Position
- Method:
- Treat the methylated imidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (AIBN) to selectively brominate or chlorinate at the 3-position.
Conversion to the Acetic Acid Derivative
- Method:
- React the halogenated intermediate with glyoxylic acid or its derivatives to form the corresponding acetic acid substituent via nucleophilic substitution.
- Alternatively, perform a Grignard reaction with methyl magnesium bromide followed by oxidation to generate the acetic acid group directly.
Research findings:
The patent US8183377B2 describes a process involving reacting the imidazo[1,2-a]pyridine core with glyoxylic acid and subsequent hydrogenolysis to introduce the acetic acid moiety, often requiring catalysts like palladium, platinum, or rhodium.
Hydrogenolysis and Final Purification
- The intermediate bearing the acetic acid group undergoes hydrogenolysis to remove protecting groups or to convert oxo intermediates into the free acid form.
- Catalysts such as palladium on carbon (Pd/C), platinum, or rhodium are employed under mild hydrogenation conditions.
- Final purification involves recrystallization or chromatography to isolate the target compound.
Summary Data Table
Notes and Considerations
- The synthesis route can be optimized by selecting appropriate methylation and halogenation conditions to ensure regioselectivity.
- The use of environmentally friendly reagents and catalysts, such as aqueous solvents and green catalysts, is recommended to improve sustainability.
- Purification steps are critical to obtaining high-purity final compounds suitable for pharmaceutical applications.
Research Findings Summary
- Patents indicate the viability of halogenation followed by nucleophilic substitution with glyoxylic acid for functionalization at the 3-position.
- Literature demonstrates the utility of cyclization reactions involving hydrazides and α-haloketones to construct the core structure efficiently.
- Catalytic hydrogenolysis is a key step in converting oxo intermediates into free acids, with catalysts like Pd/C being standard.
Chemical Reactions Analysis
Types of Reactions
2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid , focusing on substituents, molecular properties, and applications:
Key Observations:
Core Modifications :
- The pyrimidine analog (C7H10N2O3) replaces the pyridine ring with pyrimidine, reducing molecular weight and altering electronic properties .
- Substituent Diversity : The target compound’s acetic acid group contrasts with amine (e.g., ), ester (e.g., ), and ethylamine (e.g., ) substituents. Carboxylic acid derivatives (e.g., Compound 59 ) may exhibit enhanced hydrogen-bonding capacity compared to esters or amines.
Biological Relevance :
- The 2-ethyl-3-carboxylic acid analog (Compound 59) demonstrated antibacterial activity against Mycobacterium tuberculosis, suggesting that the acetic acid group in the target compound could similarly enhance bioactivity .
- Hydrochloride salts (e.g., ) improve stability and solubility for pharmacological applications.
Synthetic Flexibility :
- Ester derivatives (e.g., methyl ester ) are often intermediates for prodrug development, enabling better membrane permeability than carboxylic acids.
- Cyclopropyl substituents (e.g., ) introduce steric effects that may influence binding to biological targets.
Commercial Availability: Derivatives like the 3-ethylamine analog () are marketed by suppliers like Santa Cruz Biotechnology at $240/250 mg, indicating their utility in medicinal chemistry .
Biological Activity
The compound 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid , a derivative of imidazopyridine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. The structure-activity relationship (SAR) is also discussed to provide insights into how modifications influence biological outcomes.
Chemical Structure and Properties
- Molecular Formula : C11H12N4O2
- SMILES : CC1=CN2CC(CCC2=N1)N
- InChIKey : FRZORHXWYZCJLG-UHFFFAOYSA-N
Antitumor Activity
Recent studies have indicated that imidazopyridine derivatives exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown selective antiproliferative effects against various cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range (0.4–0.7 μM) against colon carcinoma cells .
Antibacterial Activity
The antibacterial potential of imidazopyridine derivatives has also been explored:
- Activity Against Bacteria : While many derivatives displayed limited antibacterial effects, certain compounds showed moderate activity against Gram-positive bacteria. For example, one study reported a minimum inhibitory concentration (MIC) of 32 μM against E. coli for a related compound .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazopyridine derivatives are linked to their ability to inhibit key inflammatory pathways:
- Mechanism of Action : These compounds may modulate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 3 with an acetic acid moiety | Enhances solubility and bioavailability |
| Methyl group at position 8 | Increases binding affinity to target receptors |
| Variations in nitrogen positioning | Alters pharmacokinetic properties |
Case Studies
- Antiproliferative Effects :
- Antibacterial Evaluation :
Q & A
Basic: What synthetic strategies are effective for preparing 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid?
The synthesis typically involves multi-step organic reactions, including cyclization of imidazo[1,2-a]pyridine precursors followed by functionalization of the acetic acid moiety. Key steps include:
- Cyclocondensation : Using precursors like 2-aminopyridines and α-bromoketones under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Side-chain introduction : The acetic acid group is introduced via alkylation or coupling reactions, with catalysts like Pd(PPh₃)₄ for cross-coupling .
- Purification : Column chromatography or recrystallization is critical for isolating the compound in high purity (>95%). Reaction parameters (temperature, solvent, catalyst loading) must be optimized to avoid side products like over-alkylated derivatives .
Advanced: How can contradictory spectral data (e.g., NMR vs. mass spectrometry) for this compound be resolved?
Contradictions often arise from impurities, tautomerism, or dynamic effects in solution:
- NMR analysis : Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize the imidazo[1,2-a]pyridine core. Variable-temperature NMR can resolve tautomeric equilibria .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies caused by residual solvents or counterions .
- X-ray crystallography : Resolve structural ambiguities by determining the solid-state conformation, particularly for the methyl and acetic acid substituents .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms the imidazo[1,2-a]pyridine scaffold. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- Mass spectrometry : ESI-MS or EI-MS verifies molecular weight (C₁₀H₁₄N₂O₂; calc. 206.23 g/mol) and detects fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: What strategies optimize the compound’s bioavailability in pharmacological studies?
- Derivatization : Convert the acetic acid group to ester or amide prodrugs to enhance lipophilicity and membrane permeability .
- Salt formation : Use sodium or hydrochloride salts to improve aqueous solubility for in vivo assays .
- Nanoparticle encapsulation : Employ PEGylated liposomes to prolong circulation time and target-specific delivery .
Basic: What biological targets are associated with this compound?
The imidazo[1,2-a]pyridine core interacts with:
- Enzymes : Inhibition of cyclin-dependent kinases (CDKs) and phospholipase A2 (PLA2) via H-bonding with the acetic acid group .
- GPCRs : Potential modulation of adenosine receptors due to structural similarity to purine derivatives .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis, with MIC values reported against S. aureus (2–8 µg/mL) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent effects :
- Methyl group (C8) : Enhances metabolic stability but reduces solubility. Replace with trifluoromethyl for balanced properties .
- Acetic acid moiety : Critical for target binding; replacing it with sulfonamide or phosphonate groups alters selectivity .
- In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with CDK2 (PDB: 1H1P) and guide functional group modifications .
Basic: What are the stability challenges during storage?
- Hydrolysis : The acetic acid group is prone to esterification or decarboxylation in humid conditions. Store under inert gas (N₂/Ar) at −20°C .
- Light sensitivity : The imidazo[1,2-a]pyridine ring undergoes photodegradation; use amber vials for long-term storage .
Advanced: How to address discrepancies in reported biological activity data?
- Assay standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Metabolic interference : Test for off-target effects using liver microsome models (e.g., human CYP450 isoforms) .
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity assays) .
Basic: What computational tools predict the compound’s physicochemical properties?
- LogP calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (predicted LogP: 1.2–1.8) .
- pKa prediction : The acetic acid group has a pKa ~4.5, influencing ionization at physiological pH .
Advanced: How to design experiments for resolving tautomerism in solution?
- Dynamic NMR : Analyze temperature-dependent chemical shifts to identify tautomeric forms (e.g., imidazo[1,2-a]pyridine vs. protonated species) .
- Isotopic labeling : Use ¹⁵N-labeled analogs to track nitrogen environments via 2D HSQC NMR .
- DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental NMR spectra to assign tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
